1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-2-21-11-12-23(18(25)17(21)24)19(26)22-10-4-3-5-15(13-22)14-6-8-16(20)9-7-14/h6-9,15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXYGXJIZWRQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound can vary, but generally include the following:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Coupling with Piperazine: The final step involves coupling the azepane-chlorophenyl intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional distinctions between the target compound and selected analogues:
Functional Group Impact
- Azepane vs. Pyrrolidine : The 7-membered azepane in the target may offer greater conformational flexibility than the 5-membered pyrrolidine in , affecting binding to sterically constrained targets.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target contrasts with 3-chlorophenyl in ; para-substitution often enhances steric and electronic interactions in receptor binding .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s logP is expected to be moderate (~3–4) due to the dione’s polarity and chlorophenyl’s hydrophobicity. Analogues like (oxadiazole) may have lower logP, while (spirocyclic) could exhibit higher logP due to aromatic stacking.
- Metabolic Stability : The dione core may resist oxidative metabolism compared to carboxamides or esters, as seen in . However, the azepane’s flexibility might increase susceptibility to enzymatic degradation.
- Antimicrobial Activity : Halogenated derivatives (e.g., 4-chlorophenyl) are associated with enhanced antibacterial effects, as observed in thiophene-pyrazole hybrids . The target’s chlorophenyl group may similarly boost activity against Gram-positive pathogens.
Research Findings and Trends
- Structural Stability : Piperazine derivatives with chlorophenyl groups, such as , exhibit stable chair conformations in crystallographic studies, suggesting similar rigidity in the target’s piperazine-dione core .
- Synthetic Accessibility : The synthesis of piperazine-dione derivatives often involves coupling reactions (e.g., chloroacetyl chloride with piperazines, as in ), which may apply to the target compound.
- Psychoactive Potential: Simple chlorophenyl-piperazines (e.g., ) are known psychoactive agents, implying that the target’s complex structure might modulate CNS effects with reduced toxicity.
Biological Activity
The compound 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H18ClN3O2
- Molecular Weight : 303.77 g/mol
This compound features a piperazine core with a chlorophenyl substituent, which is crucial for its biological interactions.
- Inhibition of Acetylcholinesterase : Piperazine derivatives, including this compound, have been shown to inhibit human acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's. The binding affinity and selectivity of these compounds at the active sites of AChE suggest their potential as therapeutic agents in managing cholinergic dysfunctions .
- Allosteric Modulation : The substituents on the phenyl ring of piperazine derivatives influence their activity as allosteric enhancers of adenosine receptors. Specifically, the presence of a 4-chlorophenyl group has been associated with enhanced binding and functional activity in receptor studies .
Therapeutic Applications
- Neurodegenerative Diseases : Given its AChE inhibitory activity, this compound may be beneficial in developing treatments for conditions like Alzheimer's disease.
- Antiviral and Antineoplastic Activities : Research indicates that related piperazine derivatives exhibit antiviral properties and could serve as antineoplastic agents, suggesting a broader therapeutic potential .
Study 1: Acetylcholinesterase Inhibition
A study conducted on various piperazine derivatives demonstrated that specific modifications to the phenyl ring significantly affect AChE inhibition. The compound's design allows it to bind effectively to the enzyme's active site, leading to reduced enzyme activity, which is crucial for managing symptoms in Alzheimer's patients .
Study 2: Allosteric Enhancers
Another research effort focused on synthesizing and evaluating piperazine derivatives as allosteric enhancers of A1-adenosine receptors. The results indicated that compounds with specific substitutions, like the 4-chlorophenyl group present in our compound, exhibited superior binding affinities compared to others .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O2 |
| Molecular Weight | 303.77 g/mol |
| AChE Inhibition IC50 | Not specified (varies by derivative) |
| Binding Affinity (A1 receptor) | High (specific derivatives) |
Q & A
Q. What precautions mitigate risks associated with compound decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
